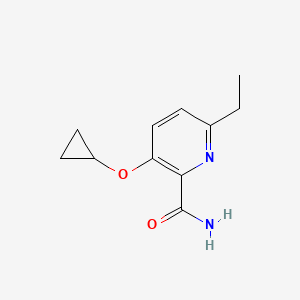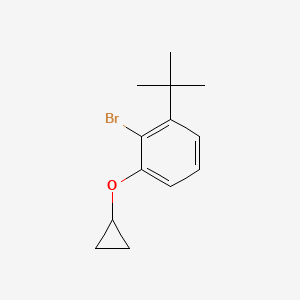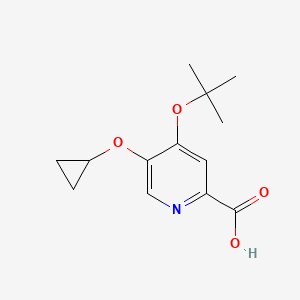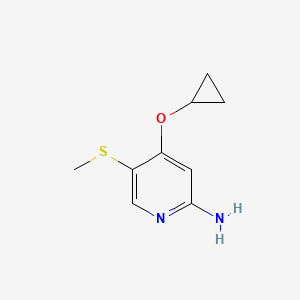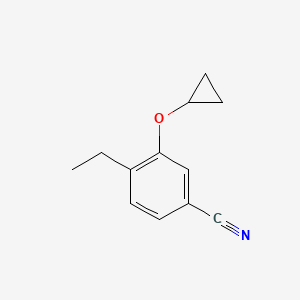
N-(5-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide is an organosulfonamide compound that features a brominated pyridine ring with a cyclopropoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the bromination of a pyridine derivative followed by the introduction of a cyclopropoxy group and subsequent sulfonamide formation. The general steps include:
Bromination: The starting material, 4-cyclopropoxypyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropoxylation: The brominated intermediate is then reacted with cyclopropyl alcohol in the presence of a base to introduce the cyclopropoxy group.
Sulfonamide Formation: Finally, the intermediate is treated with methanesulfonyl chloride and a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-arylamine derivative.
Wissenschaftliche Forschungsanwendungen
N-(5-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(5-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide
- N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide
- Trifluoromethylpyridines
Uniqueness: N-(5-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its specific structural features, such as the cyclopropoxy group and the brominated pyridine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H11BrN2O3S |
|---|---|
Molekulargewicht |
307.17 g/mol |
IUPAC-Name |
N-(5-bromo-4-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-8-5-11-4-7(10)9(8)15-6-2-3-6/h4-6,12H,2-3H2,1H3 |
InChI-Schlüssel |
VWXBXLZJWSJCSU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CN=CC(=C1OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


